molecular formula C16H18FN3O3 B2589433 4-(2-fluorophenyl)-6-(3-methoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 946373-21-3

4-(2-fluorophenyl)-6-(3-methoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2589433
CAS No.: 946373-21-3
M. Wt: 319.336
InChI Key: LWSZQMCJNIVQIF-UHFFFAOYSA-N
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Description

This compound belongs to the dihydropyrimidinone class, characterized by a pyrrolo[3,4-d]pyrimidine core with substituents at positions 4 and 5. The 2-fluorophenyl group at position 4 and the 3-methoxypropyl chain at position 6 distinguish it from analogs. Fluorine’s electronegativity and the methoxypropyl group’s flexibility may influence solubility, binding affinity, and metabolic stability.

Properties

IUPAC Name

4-(2-fluorophenyl)-6-(3-methoxypropyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O3/c1-23-8-4-7-20-9-12-13(15(20)21)14(19-16(22)18-12)10-5-2-3-6-11(10)17/h2-3,5-6,14H,4,7-9H2,1H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWSZQMCJNIVQIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(2-fluorophenyl)-6-(3-methoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a synthetic derivative belonging to the pyrrolopyrimidine class. This class has garnered attention due to its potential therapeutic applications in various biological systems. Understanding the biological activity of this compound involves exploring its pharmacological properties, mechanisms of action, and potential therapeutic uses.

  • Molecular Formula: C16H18FN3O3
  • Molecular Weight: 319.336 g/mol

Inhibition Studies

Recent studies have highlighted the biological activity of related pyrrolopyrimidine derivatives as inhibitors of deubiquitinase enzymes such as USP28. These compounds demonstrated significant inhibition levels (IC50 values in the low micromolar range) against these targets in vitro. For example:

  • Compound 19 (a related structure) exhibited an IC50 of 1.10 µM against USP28, indicating a strong potential for similar biological activity in the target compound .

Anti-Cancer Properties

In vitro studies have shown that pyrrolopyrimidine derivatives can inhibit cell proliferation and induce apoptosis in cancer cell lines. The mechanism involves:

  • Cell Cycle Arrest: Compounds have been reported to cause cell cycle arrest at the S phase.
  • Epithelial-Mesenchymal Transition (EMT) Inhibition: This is crucial for metastasis; thus, inhibiting this process can reduce cancer spread .

Case Studies and Research Findings

Several studies have explored the effects of pyrrolopyrimidine derivatives on cancer cells:

  • Study on Gastric Cancer Cells:
    • Compound 19 was shown to inhibit cell proliferation and induce apoptosis by upregulating pro-apoptotic proteins like P53 and downregulating anti-apoptotic proteins like BCL-2 .
    • The study also indicated that these compounds could serve as valuable tools for further research into USP28's role in cancer biology.
  • Structure-Activity Relationship (SAR):
    • A focused library of new derivatives was synthesized to evaluate their activity against USP28. The results emphasized the importance of specific functional groups in enhancing biological activity .

Data Table: Summary of Biological Activities

CompoundTargetIC50 (µM)Effect on Cell CycleApoptosis Induction
Compound 19USP281.10S phase arrestYes
Related PyrrolopyrimidinesVarious EnzymesLow µM rangeVariesYes

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 4

The phenyl ring at position 4 varies in substituent type and position across analogs:

  • Melting point (±220°C) suggests high crystallinity .
  • 4-(4-Chlorophenyl) analog (): A para-chloro substituent increases electron-withdrawing effects, likely enhancing stability and intermolecular interactions. The chloro group may improve membrane permeability compared to hydroxyl .

Substituent Variations at Position 6

The alkyl/aryl group at position 6 affects steric and electronic profiles:

  • 6-(4-Methoxybenzyl) analog (): The methoxybenzyl group introduces aromatic bulk and moderate lipophilicity. Its rigidity may restrict conformational flexibility during binding .
  • The propyl spacer may reduce steric hindrance compared to benzyl groups.

Physical and Spectral Properties

Compound ID Substituents (Position 4/6) Melting Point (°C) Rf Yield (%) Key FTIR Peaks (cm⁻¹)
Target Compound 2-fluorophenyl/3-methoxypropyl Not reported
(4j) 2-hydroxyphenyl/4-methoxyphenyl ±220 0.41 87 3640 (OH), 1680 (C=O amide)
4-chlorophenyl/4-methoxybenzyl Not reported
2-methoxyphenyl/4-methylbenzyl Not reported

Key Structural and Functional Differences

  • Electron Effects : Fluorine (target) vs. chlorine () alters electronic density on the phenyl ring, influencing binding to electron-rich targets.
  • Solubility : The methoxypropyl group (target) likely enhances aqueous solubility compared to methoxybenzyl () due to reduced aromaticity .
  • Steric Profile : The flexible propyl chain (target) may reduce steric clashes in enzyme active sites compared to bulkier benzyl groups.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with fluorinated aromatic precursors and pyrimidine derivatives. Key steps include cyclization under controlled temperatures (e.g., 60–80°C) and solvent selection (e.g., DMF or THF). Optimization via Design of Experiments (DOE) is critical, where parameters like catalyst loading, reaction time, and solvent polarity are systematically varied. Purification via column chromatography or recrystallization ensures ≥95% purity. Reaction monitoring with TLC or HPLC is advised .

Q. Which spectroscopic techniques are most effective for characterizing its structural integrity?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm the fused pyrrolo-pyrimidine core and substituent positions (e.g., fluorophenyl and methoxypropyl groups). High-resolution mass spectrometry (HRMS) validates molecular weight (C₁₉H₂₁FN₃O₃, ~367.38 g/mol). FT-IR identifies carbonyl (1700–1750 cm⁻¹) and aromatic C-F (1200–1250 cm⁻¹) stretches. X-ray crystallography (if crystalline) provides definitive stereochemical confirmation .

Q. What handling and storage protocols are recommended to maintain compound stability?

  • Methodological Answer : Store in airtight, light-resistant containers at –20°C under inert gas (N₂ or Ar). Avoid exposure to moisture, heat (>30°C), or acidic/basic conditions. Use gloveboxes for hygroscopic intermediates. Safety protocols include PPE (gloves, goggles) and fume hoods during synthesis .

Advanced Research Questions

Q. How can computational methods predict this compound’s binding affinity to biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Employ molecular docking (AutoDock Vina, Schrödinger Suite) with target proteins (e.g., kinases or GPCRs) to assess binding poses. Quantum mechanical calculations (DFT) evaluate electronic interactions (e.g., fluorophenyl’s electron-withdrawing effects). Molecular dynamics simulations (GROMACS) analyze stability of ligand-target complexes over time. Validate predictions with in vitro assays (e.g., SPR or ITC) .

Q. What experimental strategies resolve contradictions in reported biological activities across studies?

  • Methodological Answer : Use dose-response matrices to test activity under varying pH, temperature, and ionic strength. Cross-validate assays (e.g., cell-based vs. enzymatic) to rule out off-target effects. Replicate studies with standardized protocols (e.g., ATP concentration in kinase assays). Apply meta-analysis to identify confounding variables (e.g., cell line heterogeneity) .

Q. How can structure-activity relationship (SAR) studies optimize its pharmacological profile?

  • Methodological Answer : Systematically modify substituents (e.g., methoxypropyl chain length or fluorophenyl position) and test effects on potency/selectivity. Use parallel synthesis to generate analogs. Assess pharmacokinetics (logP, metabolic stability via microsomal assays) and toxicity (hERG inhibition, Ames test). Prioritize analogs with >10-fold selectivity in target vs. off-target screens .

Q. What combined computational/experimental approaches elucidate its reaction mechanisms?

  • Methodological Answer : Reaction path searches (IRC calculations) identify transition states and intermediates. Pair with isotopic labeling (e.g., ¹⁸O in carbonyl groups) to track bond rearrangements. In situ FT-IR or NMR monitors real-time reaction progress. Compare experimental activation energies with DFT-derived values to validate mechanisms .

Q. How do substituents (e.g., 3-methoxypropyl vs. 4-methoxybenzyl) modulate physicochemical properties?

  • Methodological Answer : LogP measurements (shake-flask/HPLC) quantify hydrophobicity changes. Solubility assays (UV-vis in buffered solutions) assess aqueous compatibility. Thermogravimetric analysis (TGA) evaluates thermal stability. Substituent bulkiness (via molecular volume calculations ) correlates with membrane permeability in Caco-2 cell models .

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